3-クロロ-1H-インダゾール-5-カルボン酸

説明

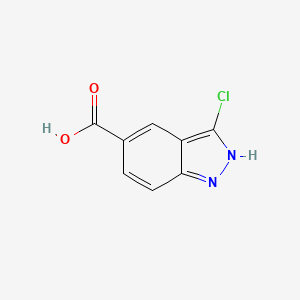

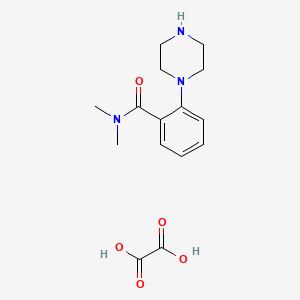

3-chloro-1H-indazole-5-carboxylic acid is an important pharmaceutical intermediate used to build active drug molecules . Its IUPAC name is 3-chloro-1H-indazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride dissolved in anhydrous acetic acid is slowly added. The reaction is refluxed at 90°C in an oil bath for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, and washed with ethyl acetate and then ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .

Molecular Structure Analysis

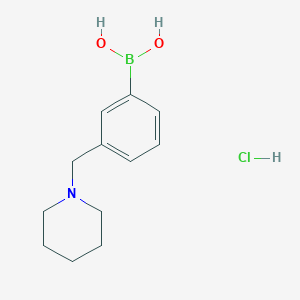

The molecular structure of 3-chloro-1H-indazole-5-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H5ClN2O2/c9-7-5-3-4 (8 (12)13)1-2-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .

Physical and Chemical Properties Analysis

The molecular weight of 3-chloro-1H-indazole-5-carboxylic acid is 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 196.0039551 g/mol .

科学的研究の応用

化学的性質

“3-クロロ-1H-インダゾール-5-カルボン酸”は、複素環芳香族有機化合物です . 分子量は196.59です . この化合物は常温で固体です .

安全性情報

この化合物はGHS07の危険クラスに分類されます . 危険有害性情報として、H302+H312+H332;H315;H319;H335が示され、これは、飲み込んだり、皮膚に付いたり、吸い込んだりした場合に有害であることを示しています . また、皮膚や目の刺激を引き起こし、呼吸器への刺激を引き起こす可能性もあります .

生物活性

“3-クロロ-1H-インダゾール-5-カルボン酸”の核構造であるインダゾールは、さまざまな生物活性を示すことがわかっています .

抗炎症活性: インダゾール誘導体は、有望な抗炎症効果を示してきました . たとえば、2,3-二置換テトラヒドロ-2H-インダゾールは、実験モデルにおいて有意な抗炎症効果を示しました .

抗菌活性: インダゾール化合物は、抗菌特性についても研究されています .

抗HIV活性: 一部のインダゾール誘導体は、抗HIV剤として可能性を示しています .

抗癌活性: 3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミドなどのインダゾール誘導体は、細胞増殖を阻害する能力を示し、特に結腸癌細胞株とメラノーマ細胞株に対して有効であることが示されています .

血糖降下活性: インダゾール化合物は、血糖降下活性についても研究されています .

抗原虫活性: インダゾール誘導体は、原虫感染症の治療に可能性を示しています .

降圧活性: 一部のインダゾール化合物は、降圧効果について研究されています .

今後の研究方向

インダゾールとその誘導体の多様な生物活性から、さまざまな病状の治療に向けて“3-クロロ-1H-インダゾール-5-カルボン酸”の薬理学的特性をさらに調査する必要があると考えられます .

作用機序

Target of Action

The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

3-chloro-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier . Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia .

Biochemical Pathways

The interaction of 3-chloro-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia .

Result of Action

The activation of the S1P1 receptor by 3-chloro-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia , which could have implications for immune function.

生化学分析

Biochemical Properties

3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation . The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of 3-chloro-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells . The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth .

Molecular Mechanism

At the molecular level, 3-chloro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and potential anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of 3-chloro-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells .

Metabolic Pathways

3-Chloro-1H-indazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity .

Transport and Distribution

The transport and distribution of 3-chloro-1H-indazole-5-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of 3-chloro-1H-indazole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

3-chloro-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKVYMZENPQZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)

![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)